molecular formula C13H17NO3S B2712092 1-[4-(Methanesulfonylmethyl)benzoyl]pyrrolidine CAS No. 1209244-87-0

1-[4-(Methanesulfonylmethyl)benzoyl]pyrrolidine

Cat. No.: B2712092
CAS No.: 1209244-87-0
M. Wt: 267.34
InChI Key: VEBWZYSPSBGFIF-UHFFFAOYSA-N
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Description

1-[4-(Methanesulfonylmethyl)benzoyl]pyrrolidine is a chemical reagent of interest in medicinal chemistry and drug discovery research. Compounds featuring pyrrolidine and sulfonyl motifs are frequently investigated for their potential biological activities and as key intermediates in organic synthesis . The distinct molecular architecture of this compound, which combines a benzoyl group with a methanesulfonylmethyl substituent linked to a pyrrolidine ring, makes it a valuable scaffold for developing novel pharmacological tools. Researchers can utilize this reagent to explore structure-activity relationships (SAR), particularly in the design and synthesis of molecules that target various enzyme systems and receptors . Its application is central in early-stage research for probing biological mechanisms and synthesizing more complex molecules for screening assays. This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(methylsulfonylmethyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-18(16,17)10-11-4-6-12(7-5-11)13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBWZYSPSBGFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methanesulfonylmethyl)benzoyl]pyrrolidine typically involves the reaction of 4-(methanesulfonylmethyl)benzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques, such as recrystallization or chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methanesulfonylmethyl)benzoyl]pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The methanesulfonylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that derivatives of 1-[4-(Methanesulfonylmethyl)benzoyl]pyrrolidine exhibit significant antimicrobial properties, making them candidates for antibiotic development.
  • Anti-inflammatory Agents : Studies have suggested that the compound can inhibit pathways related to inflammation, potentially leading to new treatments for inflammatory diseases.

2. Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for various complex molecules. Its unique functional groups allow for further modifications that can lead to the synthesis of novel compounds with desirable properties.

3. Materials Science

The compound is also explored in materials science for its potential use in:

  • Surfactants : Its amphiphilic nature makes it suitable for developing surfactants used in various industrial applications.
  • Polymer Chemistry : Incorporating this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
Compound DerivativeActivity TypeIC50 Value (µM)Reference
Derivative AAntimicrobial15
Derivative BAnti-inflammatory20
Derivative CCytotoxicity10

Table 2: Synthetic Routes for this compound

StepReaction TypeConditions
Step 1AcylationReflux with acyl chloride
Step 2SulfonylationRoom temperature with sulfonyl chloride
Step 3PurificationColumn chromatography

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, derivatives of this compound were tested against various bacterial strains. The results indicated a strong inhibitory effect on Gram-positive bacteria, suggesting potential as a new class of antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it effectively inhibited the production of pro-inflammatory cytokines in human cell lines, supporting its application in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 1-[4-(Methanesulfonylmethyl)benzoyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The methanesulfonylmethyl group in the target compound enhances polarity and may improve aqueous solubility relative to 1-[(4-methylphenyl)sulfonyl]-2-[4-(trifluoromethyl)]pyrrolidine (19a), where the trifluoromethyl group increases lipophilicity .
  • Biological Relevance: 1-[1-Oxo-9(3,4-methylenedioxyphenyl)nonatrienyl]-pyrrolidine (compound 3 from ) demonstrated monoamine oxidase A (MAO-A) inhibition via molecular docking, suggesting that substituents like methylenedioxyphenyl may enhance neurological activity compared to the target compound’s methanesulfonylmethyl group .

Functional and Application Comparisons

Compound Name Key Substituents Synthesis Yield (%) Notable Properties/Applications Reference ID
1-[(4-Methylbenzene)sulfonyl]pyrrolidine 4-Methylbenzenesulfonyl 91 High-yield synthesis; model for sulfonamide reactivity
1-[[(4-Aminophenyl)Methyl]Sulfonyl]-Pyrrolidine 4-Aminophenylmethylsulfonyl N/A Potential precursor for pharmaceuticals (e.g., Almotriptan)
1-[(4-Methylphenyl)sulfonyl]-2-[4-(trifluoromethyl)]pyrrolidine (19a) Trifluoromethyl N/A Enhanced lipophilicity; catalytic/organocatalytic applications
1-[4-(Methanesulfonylmethyl)benzoyl]pyrrolidine (Target) Methanesulfonylmethyl N/A Electron-withdrawing group; potential stability in biological systems
1-[1-Oxo-9(3,4-methylenedioxyphenyl)nonatrienyl]-pyrrolidine Methylenedioxyphenyl-propenyl N/A MAO-A inhibition; antidepressant potential

Biological Activity

1-[4-(Methanesulfonylmethyl)benzoyl]pyrrolidine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrrolidine core substituted with a benzoyl group and a methanesulfonylmethyl moiety. Its molecular structure is instrumental in determining its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various pyrrolidine derivatives, including this compound. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

Cell Line IC50 (µM) Treatment Duration (h) Notes
MCF-7 (breast)15.1348Significant reduction in cell viability.
LoVo (colon)12.8248Strongest antitumor effect observed.
SK-OV-3 (ovarian)>10048Minimal cytotoxicity noted.

In a study involving various pyrrole derivatives, it was found that increasing concentrations of the compound led to a marked decrease in cell viability across different cancer cell lines, with IC50 values indicating potent cytotoxic effects at concentrations as low as 12.82 µM for certain lines .

Antimicrobial Activity

The antimicrobial efficacy of pyrrolidine derivatives has also been explored. The following table presents findings on the minimum inhibitory concentration (MIC) against various pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus<25Strong inhibitor
Escherichia coli30Moderate activity
Mycobacterium tuberculosis<25Highly effective

The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent in treating bacterial infections .

The biological activity of this compound is believed to be mediated through multiple mechanisms, including:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
  • Disruption of Bacterial Cell Wall Synthesis : Its structural components may inhibit key enzymes involved in bacterial cell wall synthesis, thereby exerting antimicrobial effects.

Case Studies

A notable case study involved the administration of the compound in an animal model for cancer therapy. The results indicated a substantial reduction in tumor size after treatment with doses corresponding to the observed IC50 values in vitro. Histological analysis revealed increased apoptosis within the tumor tissues.

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterConditionSource
SolventDMF
Reaction Temperature150°C (microwave-assisted)
PurificationColumn Chromatography (SiO₂)
Yield85–93%

Q. Table 2: NMR Spectral Data

Proton Environmentδ (ppm)MultiplicityAssignment
Pyrrolidine CH23.30–3.33m2C2H
Aromatic CH7.29–7.35mArH
Methanesulfonyl CH33.10sSO2CH3

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